molecular formula C18H23ClF3NO3S B2569552 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797781-80-6

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one

Cat. No. B2569552
CAS RN: 1797781-80-6
M. Wt: 425.89
InChI Key: FSNYTLLSHKGGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H23ClF3NO3S and its molecular weight is 425.89. The purity is usually 95%.
The exact mass of the compound 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Michael Addition Reactions

The compound shows promise as a bifunctional organocatalyst in asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes. This leads to the synthesis of syn-selective adducts with exceptional yields, high diastereoselectivities, and excellent enantioselectivities. The bulky group's trans-configuration relative to the sulfonamido group on the pyrrolidine ring is crucial for achieving high yield and stereoselectivity (Wang, Yu, Liu, & Peng, 2009).

Sulfonamide Rearrangements

Research involving sulfonamides derived from serine and threonine highlights the compound's utility in rearrangement reactions, leading to unexpected pyrrolidin-3-ones formation. This suggests its applicability in complex molecule synthesis and mechanistic studies in organic chemistry (Králová, Maloň, Pospíšil, & Soural, 2019).

Regioselective Addition Reactions

The compound's derivatives have been explored for regioselective addition reactions with heteroatom nucleophiles, yielding addition products through nucleophilic attack on specific double bonds. This research underscores the compound's versatility in synthetic organic chemistry, enabling the creation of variously functionalized molecules (Yang, Jeon, & Jeong, 2012).

Molecular Conformations and Hydrogen Bonding

Studies on closely related compounds demonstrate their distinct molecular conformations and hydrogen bonding capabilities, suggesting potential applications in the development of molecular materials or in the study of molecular interactions and stability (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).

Intramolecular Cyclization

The compound's frameworks are instrumental in intramolecular cyclization reactions, enabling the synthesis of complex heterocyclic compounds such as pyrroles and pyrrolidines. This illustrates its utility in expanding the toolbox for synthesizing five-membered heterocycles, which are prevalent in many biologically active compounds (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClF3NO3S/c1-17(2,3)27(25,26)13-8-9-23(11-13)16(24)7-5-12-4-6-15(19)14(10-12)18(20,21)22/h4,6,10,13H,5,7-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNYTLLSHKGGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.